Dinitrogen pentaoxide

Descripción general

Descripción

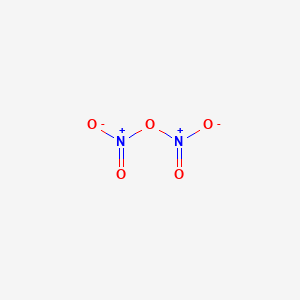

Dinitrogen pentaoxide, also known as dinitrogen pentoxide or nitric anhydride, is a chemical compound with the formula N₂O₅. It is one of the binary nitrogen oxides, a family of compounds that only contain nitrogen and oxygen. This compound exists as colorless crystals that sublime slightly above room temperature, yielding a colorless gas . It is an unstable and potentially dangerous oxidizer that was once used as a reagent for nitrations but has largely been superseded by other compounds .

Synthetic Routes and Reaction Conditions:

Dehydration of Nitric Acid: One common laboratory synthesis involves dehydrating nitric acid (HNO₃) with phosphorus (V) oxide (P₄O₁₀). The reaction is as follows: [ P₄O₁₀ + 12 HNO₃ → 4 H₃PO₄ + 6 N₂O₅ ]

Reaction of Lithium Nitrate and Bromine Pentafluoride: Another method involves reacting lithium nitrate (LiNO₃) with bromine pentafluoride (BrF₅) in a ratio exceeding 3:1.

Industrial Production Methods:

- Industrial production methods for nitrogen pentoxide are not commonly employed due to its instability and the availability of safer alternatives for nitration reactions.

Types of Reactions:

Oxidation: this compound is a strong oxidizing agent.

Hydrolysis: It reacts with water to produce nitric acid: [ N₂O₅ + H₂O → 2 HNO₃ ]

Decomposition: this compound decomposes into nitrogen dioxide (NO₂) and oxygen (O₂): [ 2 N₂O₅ → 4 NO₂ + O₂ ]

Common Reagents and Conditions:

Water: For hydrolysis reactions.

Bases: For reactions forming nitrates, such as sodium hydroxide (NaOH) forming sodium nitrate (NaNO₃) and water.

Major Products:

Nitric Acid (HNO₃): From hydrolysis.

Nitrogen Dioxide (NO₂) and Oxygen (O₂): From decomposition.

Aplicaciones Científicas De Investigación

Nitrating Agent in Organic Chemistry

Dinitrogen pentoxide is widely utilized in organic synthesis for nitration reactions. It introduces nitro groups () into aromatic compounds, which is crucial for producing various pharmaceuticals and agrochemicals.

- Reaction Example :

Here, Ar represents an arene moiety. Despite its utility, N₂O₅ has been largely replaced by more stable reagents like nitronium tetrafluoroborate ([NO₂]⁺[BF₄]⁻) in many applications due to safety concerns associated with handling N₂O₅ .

Oxidizer in Rocket Propulsion

Dinitrogen pentoxide serves as a potent oxidizing agent in high-energy rocket fuels. Its ability to release oxygen upon decomposition makes it valuable for enhancing the performance of propellants.

- Decomposition Reaction :

This reaction highlights the release of oxygen, which is critical for combustion processes in rocket engines .

Production of Explosives

N₂O₅ is also involved in the synthesis of various explosives, including nitroglycerin and TNT (trinitrotoluene). Its strong oxidizing properties facilitate the nitration process necessary for explosive formation .

Agricultural Applications

Recent studies have explored the use of dinitrogen pentoxide gas in agriculture, particularly for activating plant immunity against pathogens. Research indicates that exposure to N₂O₅ can enhance resistance to certain diseases in plants .

- Case Study : A study demonstrated that plants treated with N₂O₅ showed reduced disease severity when inoculated with Pseudomonas syringae, suggesting potential agricultural benefits .

Mecanismo De Acción

Dinitrogen pentaoxide exerts its effects primarily through its strong oxidizing properties. It can donate oxygen atoms to other substances, facilitating oxidation reactions. In the atmosphere, it reacts with water vapor to form nitric acid, contributing to acid rain . The molecular targets and pathways involved include the formation of nitronium ions (NO₂⁺) and nitrate ions (NO₃⁻) in its solid state .

Comparación Con Compuestos Similares

Nitrous Oxide (N₂O): A linear molecule used as an anesthetic and aerosol propellant.

Nitric Oxide (NO): A linear molecule involved in biological signaling.

Dinitrogen Trioxide (N₂O₃): A planar molecule used in the preparation of other nitrogen oxides.

Nitrogen Dioxide (NO₂) and Dinitrogen Tetroxide (N₂O₄): Compounds involved in atmospheric reactions and industrial processes.

Uniqueness of Nitrogen Pentoxide:

Actividad Biológica

Dinitrogen pentoxide (N2O5) is a compound of significant interest due to its unique chemical properties and potential biological applications. This article explores the biological activity of N2O5, focusing on its effects on plant immunity, nitration reactions relevant to organic synthesis, and its role in environmental chemistry.

Overview of Dinitrogen Pentoxide

Dinitrogen pentoxide is the anhydride of nitric acid and is typically encountered as a white crystalline solid. It is a strong oxidizing agent and has been utilized in various applications, including as a nitrating agent in organic synthesis and in the production of explosives.

Biological Activity and Plant Immunity

Recent studies have demonstrated that N2O5 can activate plant immune responses. For instance, research involving Arabidopsis thaliana indicated that exposure to N2O5 gas enhances resistance against pathogens such as Botrytis cinerea and Pseudomonas syringae.

Key Findings from Case Studies

-

Activation of Immune Responses :

- Exposure to N2O5 gas for 20 seconds daily over three days resulted in significant reductions in lesion sizes caused by B. cinerea infection.

- The expression of several transcription factor genes (WRKY25, WRKY26, WRKY33) and tryptophan metabolic enzymes was significantly induced post-exposure, peaking at 1-3 hours and maintaining elevated levels for up to 48 hours .

- Mechanism of Action :

Nitration Reactions in Organic Chemistry

N2O5 serves as an effective nitrating agent in organic synthesis, particularly for aromatic compounds. Its use has been documented in various studies where it facilitated nitration under mild conditions.

Summary of Nitration Studies

These studies highlight the versatility of N2O5 as a nitrating agent, capable of yielding valuable precursors for biologically active substances while minimizing environmental impact.

Environmental Impact and Role in Atmospheric Chemistry

N2O5 plays a crucial role in atmospheric chemistry, particularly in the formation of nitrate aerosols during pollution events. Research conducted during severe haze episodes in southern China revealed that heterogeneous reactions involving N2O5 significantly contributed to aerosol nitrate concentrations.

Findings from Atmospheric Studies

Análisis De Reacciones Químicas

Thermal Decomposition

N₂O₅ is thermally unstable and decomposes under varying conditions:

Primary Decomposition Pathway

-

Conditions : Proceeds spontaneously at room temperature (20–30°C) but accelerates at elevated temperatures .

-

Mechanism : At high temperatures (327–827°C), decomposition occurs in two steps:

Solvent-Mediated Decomposition

In carbon tetrachloride (CCl₄) at 30°C:

| Condition | Products | Rate Constant (k) |

|---|---|---|

| Room temperature | NO₂, O₂ | 6.20 × 10⁻⁴ M/s (45°C) |

| CCl₄ solvent (30°C) | NO₂, O₂ | Not quantified |

| High temperature | NO₂, NO₃ intermediates | Dependent on T |

Hydrolysis with Water

N₂O₅ acts as the anhydride of nitric acid:

Reactions with Bases

N₂O₅ neutralizes bases to form nitrate salts:

Atmospheric and Environmental Reactions

N₂O₅ plays a critical role in atmospheric chemistry, particularly in aerosol formation and ozone depletion:

Heterogeneous Uptake on Ice and Aerosols

-

On ice surfaces at 185 K:

This reaction sequesters NOₓ, contributing to polar ozone loss . -

With chloride-containing aerosols (e.g., NaCl):

Role in Haze Formation

During severe winter haze episodes (e.g., in China), N₂O₅ uptake on aerosols contributes up to 40% of PM₂.5 nitrate, exacerbating air quality issues .

Reactions with Ammonia (NH₃)

N₂O₅ reacts with NH₃ under controlled conditions to yield multiple products:

Oxidation and Nitration Reactions

As a potent oxidizer and nitrating agent, N₂O₅ facilitates:

-

Organic nitration : Introduces nitro groups (-NO₂) into aromatic compounds in non-aqueous solvents .

-

Rocket propulsion : Serves as an oxidizer in high-fuel rocket systems due to its high oxygen content .

Reaction with Halogen Compounds

N₂O₅ reacts with bromine pentafluoride (BrF₅) to produce nitryl fluoride () :

Key Research Findings

-

Kinetic Studies : Decomposition follows first-order kinetics with M/s at 45°C .

-

Environmental Impact : N₂O₅-driven nitrate formation accounts for 50–100% of aerosol nitrate during haze events .

-

Chlorine Activation : ClNO₂ yields from N₂O₅ reactions on sea salt aerosols are critical for polar ozone depletion .

Propiedades

IUPAC Name |

nitro nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N2O5/c3-1(4)7-2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWCURLKEXEFQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])O[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N2O5 | |

| Record name | Dinitrogen pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinitrogen_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143672 | |

| Record name | Nitrogen pentoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; mp = 30 deg C; [Merck Index] | |

| Record name | Nitrogen pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10102-03-1 | |

| Record name | Nitrogen oxide (N2O5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrogen pentoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010102031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen pentoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROGEN PENTOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XB659ZX2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.